molecular formula C12H5ClN2O B11754115 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B11754115
M. Wt: 228.63 g/mol
InChI Key: BIYWIENGKVIVQD-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (hereafter referred to as 6-Cl-IC) is a chlorinated derivative of the indenone-malononitrile (IC) family, a class of electron-deficient terminal groups widely used in non-fullerene acceptors (NFAs) for organic solar cells (OSCs). Its structure comprises a bicyclic indenone core fused with a malononitrile group, where the chlorine atom at the 6-position enhances electron-withdrawing capabilities and modulates intermolecular interactions. This compound is pivotal in designing A–D–A (acceptor–donor–acceptor) type NFAs, enabling tunable optoelectronic properties such as absorption range, bandgap, and crystallinity .

Properties

Molecular Formula

C12H5ClN2O

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloro-3-oxoinden-1-ylidene)propanedinitrile

InChI

InChI=1S/C12H5ClN2O/c13-8-1-2-9-11(3-8)10(4-12(9)16)7(5-14)6-15/h1-3H,4H2

InChI Key

BIYWIENGKVIVQD-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aldehyde Intermediate

The precursor 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde is typically prepared via Vilsmeier-Haack formylation of 6-chloro-1-indanone. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions, yielding the aldehyde at the β-position.

6-Chloro-1-indanone+POCl3/DMF6-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde\text{6-Chloro-1-indanone} + \text{POCl}_3/\text{DMF} \rightarrow \text{6-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde}

Key parameters :

  • Temperature: 0–5°C during reagent addition, followed by gradual warming to 80°C.

  • Yield: 68–72% after silica gel chromatography.

Condensation with Malononitrile

The aldehyde intermediate reacts with malononitrile in a 1:2 molar ratio under basic catalysis. Common catalysts include piperidine or ammonium acetate in refluxing 1-butanol or toluene.

Aldehyde+MalononitrileBase, 110°CThis compound\text{Aldehyde} + \text{Malononitrile} \xrightarrow{\text{Base, 110°C}} \text{this compound}

Optimized conditions :

  • Solvent: 1-Butanol (boiling point 117°C) ensures homogeneous mixing.

  • Catalyst: 0.5 eq. piperidine accelerates enolate formation.

  • Reaction time: 12–16 hours under argon.

  • Yield: 65–70% after recrystallization from ethanol.

Alternative Halogenation Strategies

Post-condensation halogenation offers a secondary route, though it is less efficient due to regioselectivity challenges.

Direct Chlorination of the Indenone Core

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine at the 6-position. However, this method risks over-chlorination and requires stringent temperature control (−10°C to 25°C).

Limitations :

  • Poor regioselectivity (≤50% desired isomer).

  • Requires subsequent purification via high-performance liquid chromatography (HPLC).

Purification and Characterization

Chromatographic Separation

Crude product is purified using silica gel column chromatography with hexane/ethyl acetate (4:1 v/v) eluent. The target compound elutes as a bright yellow band.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.92 (s, 1H, indenyl-H), 7.65–7.73 (m, 2H, aromatic-H), 3.45 (s, 2H, CH₂).

  • MALDI-TOF MS : m/z 228.63 [M]⁺ matches the molecular formula C₁₂H₅ClN₂O.

  • FT-IR : Peaks at 2215 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Knoevenagel65–70≥98High regioselectivityLong reaction time
Post-condensation Cl40–5090–95Flexibility in halogenationLow efficiency, complex workup

Industrial-Scale Considerations

Solvent Recovery

1-Butanol is distilled and reused to reduce costs, achieving >85% recovery efficiency.

Catalytic Recycling

Piperidine is neutralized with acetic acid and extracted, enabling reuse for 3–5 cycles without yield loss.

Recent Advances in Catalysis

Emergent catalysts like DBU (1,8-diazabicycloundec-7-ene) reduce reaction times to 6–8 hours while maintaining yields ≥68%. Microwave-assisted synthesis further accelerates the process (2 hours, 75°C).

Applications in Organic Photovoltaics

The compound’s low LUMO (−4.1 eV) and broad absorption (600–900 nm) make it ideal for tandem solar cells. Devices incorporating it achieve power conversion efficiencies (PCE) of 12.4% .

Chemical Reactions Analysis

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of quinones.

Common reagents used in these reactions include bases (e.g., sodium ethoxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile serves as a critical intermediate in synthesizing pharmaceuticals. Its unique structural properties allow it to target specific diseases effectively. Recent studies have highlighted its potential as:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity against various cell lines, including breast cancer cells (MCF-7) .

Material Science

The compound's ability to form stable complexes is leveraged in developing advanced materials:

Application AreaDescription
Polymers Used in creating durable polymers with enhanced chemical resistance.
Coatings Employed in coatings that require improved durability and performance under harsh conditions.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized to synthesize agrochemicals aimed at improving crop yields and pest resistance. Its application includes:

  • Pesticides : Formulated to enhance pest resistance while promoting sustainable agricultural practices.

Case Study 1: Anticancer Activity

A study published in MDPI Crystals demonstrated that derivatives of this compound exhibited potent anticancer effects against the MCF-7 cell line. The synthesized compounds were tested using the MTT assay, showing significant cytotoxicity compared to standard treatments .

Case Study 2: Material Development

Research conducted on the use of this compound in material science revealed its effectiveness in forming high-performance polymers. These polymers displayed superior mechanical properties and chemical resistance, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile involves its interaction with molecular targets through its functional groups. The chloro and carbonyl groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, thereby exerting its effects in different applications.

Comparison with Similar Compounds

Key Findings:

  • Electron-Withdrawing Effects : Chlorine and fluorine substitutions lower the LUMO energy, facilitating charge transport. For example, 6-Cl-IC exhibits a LUMO ~0.2 eV lower than IC, enhancing electron affinity . Fluorine in 2FIC further reduces bandgaps to ~1.6 eV, enabling near-infrared (NIR) absorption .
  • Solubility : 6-Cl-IC and IC-2Cl require bulkier alkyl side chains (e.g., 2-butyloctyl) to maintain solubility in chloroform or chlorobenzene, unlike 2FIC, which inherently exhibits better solubility due to fluorine’s smaller steric footprint .

Device Performance

  • 6-Cl-IC-Based NFAs : In NDI812-Cl (a naphthalenediimide-based NFA with 6-Cl-IC terminals), a power conversion efficiency (PCE) of 9.2% was achieved, attributed to enhanced exciton dissociation and reduced recombination .
  • 2FIC vs. 6-Cl-IC : OSCs using 2FIC-terminated Y6 acceptors achieved PCEs >15%, outperforming 6-Cl-IC analogs due to broader NIR absorption and higher fill factors .
  • Isomeric Dichloro Derivatives : IC-m2Cl (4,6-dichloro) and IC-o2Cl (4,5-dichloro) showed identical bandgaps (~1.7 eV) but divergent morphologies; IC-m2Cl delivered higher PCEs (10.3% vs. 9.8%) due to favorable fibrillar network formation .

Stability and Reactivity

  • Chemical Stability : 6-Cl-IC exhibits greater oxidative stability than 2FIC, as fluorine substituents can introduce vulnerability to hydrolysis under humid conditions .
  • Reactivity in Synthesis : The Friedel–Crafts reaction for chlorinated IC derivatives requires precise control to avoid over-halogenation, whereas fluorinated analogs (e.g., 2FIC) are more synthetically straightforward .

Biological Activity

2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (CAS No. 1080-74-6) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, anticancer, and other bioactive effects, supported by various studies and data.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC₁₂H₆ClN₂O
Molecular Weight194.19 g/mol
Boiling PointNot available
Log P (Octanol-Water)1.43
SolubilityHigh
BBB PermeantYes
CYP InhibitionCYP1A2 inhibitor

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various derivatives showed that certain structural modifications could enhance activity against gram-positive bacteria and mycobacterial strains. For instance, derivatives with substitutions at specific positions demonstrated submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a series of related compounds were tested against different cancer cell lines, revealing that some derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table: Anticancer Activity Summary

CompoundCell Line TestedIC₅₀ (µM)
2-(6-chloro...)MCF-75.85
2-(6-chloro...)A5494.53
DoxorubicinMCF-70.15

Other Biological Activities

In addition to antibacterial and anticancer activities, the compound has shown potential as a cholinesterase inhibitor, which may have implications for treating neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase (AChE) was assessed, revealing promising results that warrant further investigation into its neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy : A study conducted on a series of malononitrile derivatives demonstrated that certain compounds exhibited significant activity against Enterococcus faecalis and vancomycin-resistant strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on primary mammalian cell lines indicated that some derivatives had low toxicity profiles while maintaining high antibacterial efficacy .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(6-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?

The compound is synthesized via a Knoevenagel condensation between 6-chloro-2,3-dihydro-1H-inden-1-one and malononitrile. Key parameters include:

  • Base : Sodium acetate or piperidine in ethanol .
  • Temperature : Room temperature (20–25°C) for selective formation of the dicyano derivative; heating (reflux) yields the tetracyano analog .
  • Reagent ratio : Excess malononitrile (1.5–2.0 equiv) improves yield .
  • Yield : 61–85% for the dicyano product under optimized conditions .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : Key signals include aromatic protons at δ 8.66 (d, J = 7.8 Hz) and δ 7.99 (d, J = 7.8 Hz) in CDCl₃, with a methylene singlet at δ 3.73 ppm .
  • X-ray Crystallography : Resolves planar geometry and confirms substituent positions via bond lengths (e.g., C=O at 1.21 Å) .
  • Mass Spectrometry : Molecular ion peak at m/z 194.189 (C₁₂H₆ClN₂O) .

Q. How are physicochemical properties like LogP and melting point determined experimentally?

  • LogP : Calculated computationally (2.07) or measured via shake-flask method using octanol/water partitioning .
  • Melting Point : Determined via differential scanning calorimetry (DSC), reported as 228°C .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 300°C .

Advanced Research Questions

Q. How can selectivity between mono- and bis-adducts be controlled during synthesis?

  • Temperature Modulation : Room temperature favors mono-adduct (dicyano), while heating promotes bis-adduct (tetracyano) formation .
  • Base Selection : Piperidine enhances reaction rate but may require stoichiometric control to avoid over-condensation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, though ethanol is standard for simplicity .

Q. How can structural modifications enhance photovoltaic efficiency in organic solar cells?

  • Electron-Withdrawing Substituents : Introducing chlorine at the 6-position improves electron affinity and reduces bandgap, as shown in BDP-4Cl/PM6 heterojunctions .
  • π-Conjugation Extension : Adding aromatic rings (e.g., benzene) to the indenone core enhances charge mobility and film morphology .
  • Device Optimization : Blend with PM6 donor polymer and test via hole/electron mobility assays (e.g., space-charge-limited current measurements) .

Q. How can researchers resolve contradictions in reported reaction yields or properties?

  • Meta-Analysis : Apply fixed-effect or random-effects models to statistically evaluate variability across studies (e.g., yield discrepancies due to catalyst purity or reaction time) .
  • Reproducibility Checks : Standardize protocols (e.g., reagent drying, inert atmosphere) and validate via interlaboratory comparisons .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or single-crystal XRD to confirm compound identity in disputed cases .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Slow evaporation from ethanol or acetonitrile produces diffraction-quality crystals .
  • Temperature Gradients : Gradual cooling from 60°C to room temperature reduces disorder .
  • Additive Use : Trace amounts of diethyl ether or hexane induce nucleation without disrupting crystal packing .

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